molecular formula C21H27NO B8231466 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- CAS No. 30121-13-2

1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)-

Cat. No.: B8231466
CAS No.: 30121-13-2
M. Wt: 309.4 g/mol
InChI Key: LTWMXVBUSCANHY-UHFFFAOYSA-N
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Description

1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- is a complex organic compound characterized by its naphthalene ring structure attached to an acetaldehyde group, which is further substituted with a propyl group and a pyrrolidinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- typically involves multi-step organic reactions. One common method includes:

    Starting Material Preparation: The synthesis begins with the preparation of naphthaleneacetaldehyde, which can be synthesized from naphthalene through a Friedel-Crafts acylation followed by reduction.

    Substitution Reaction: The naphthaleneacetaldehyde undergoes a substitution reaction where the aldehyde group is modified to introduce the propyl and pyrrolidinoethyl groups. This step often involves the use of Grignard reagents or organolithium compounds to form the desired side chains.

    Final Assembly: The final step involves the coupling of the substituted naphthaleneacetaldehyde with the pyrrolidinoethyl group under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation: Formation of naphthaleneacetic acid derivatives.

    Reduction: Formation of naphthaleneethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthaleneacetaldehyde, alpha-isopropyl-alpha-(2-pyrrolidinoethyl)-
  • 1-Naphthaleneacetaldehyde, alpha-methyl-alpha-(2-pyrrolidinoethyl)-

Uniqueness

1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The propyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.

This detailed overview covers the essential aspects of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)-, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-2-12-21(17-23,13-16-22-14-5-6-15-22)20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11,17H,2,5-6,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWMXVBUSCANHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCN1CCCC1)(C=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865583
Record name 2-(Naphthalen-1-yl)-2-[2-(pyrrolidin-1-yl)ethyl]pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30121-13-2, 31113-23-2
Record name 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030121132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC171404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aurate(1-), tetrachloro-, ammonium (1:1), (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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